molecular formula C13H8Cl2O5S B14520024 Phenyl 5-chloro-3-(chlorosulfonyl)-2-hydroxybenzoate CAS No. 62547-06-2

Phenyl 5-chloro-3-(chlorosulfonyl)-2-hydroxybenzoate

Cat. No.: B14520024
CAS No.: 62547-06-2
M. Wt: 347.2 g/mol
InChI Key: IEJCEBLMOACCOJ-UHFFFAOYSA-N
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Description

Phenyl 5-chloro-3-(chlorosulfonyl)-2-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a phenyl group, a chloro group, a chlorosulfonyl group, and a hydroxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 5-chloro-3-(chlorosulfonyl)-2-hydroxybenzoate typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzoic acid.

    Chlorosulfonylation: The 5-chloro-2-hydroxybenzoic acid is treated with chlorosulfonic acid to introduce the chlorosulfonyl group at the 3-position.

    Esterification: The resulting 5-chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid is then esterified with phenol in the presence of a suitable catalyst, such as sulfuric acid, to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenyl 5-chloro-3-(chlorosulfonyl)-2-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted with other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and phenol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products depend on the nucleophile used (e.g., phenyl 5-chloro-3-(sulfamoyl)-2-hydroxybenzoate).

    Hydrolysis: 5-chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid and phenol.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Phenyl 5-chloro-3-(chlorosulfonyl)-2-hydroxybenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Phenyl 5-chloro-3-(chlorosulfonyl)-2-hydroxybenzoate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenyl and hydroxybenzoate moieties contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Phenyl 5-chloro-2-hydroxybenzoate: Lacks the chlorosulfonyl group, resulting in different reactivity and applications.

    Phenyl 3-(chlorosulfonyl)-2-hydroxybenzoate: Similar structure but with the chloro group at a different position.

    Phenyl 5-chloro-3-(methylsulfonyl)-2-hydroxybenzoate: Contains a methylsulfonyl group instead of a chlorosulfonyl group.

Uniqueness

Phenyl 5-chloro-3-(chlorosulfonyl)-2-hydroxybenzoate is unique due to the presence of both chloro and chlorosulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

62547-06-2

Molecular Formula

C13H8Cl2O5S

Molecular Weight

347.2 g/mol

IUPAC Name

phenyl 5-chloro-3-chlorosulfonyl-2-hydroxybenzoate

InChI

InChI=1S/C13H8Cl2O5S/c14-8-6-10(12(16)11(7-8)21(15,18)19)13(17)20-9-4-2-1-3-5-9/h1-7,16H

InChI Key

IEJCEBLMOACCOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C(=CC(=C2)Cl)S(=O)(=O)Cl)O

Origin of Product

United States

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